![molecular formula C21H35Cl2MnN5 B13390446 Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B13390446.png)
Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride is a complex chemical compound with the molecular formula C21H35Cl2MnN5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride typically involves the coordination of manganese ions with the organic ligand 3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene in the presence of chloride ions. The reaction is usually carried out in a solvent such as ethanol or methanol under controlled temperature and pH conditions to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to its original state or lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state manganese complexes, while substitution reactions may produce new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to undergo redox reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride involves its ability to coordinate with various substrates and undergo redox reactions. The manganese center can interact with molecular targets, facilitating electron transfer processes and catalytic activities. The specific pathways involved depend on the application and the nature of the substrates .
Comparación Con Compuestos Similares
Similar Compounds
Manganese(2+) chloride: A simpler manganese coordination compound with chloride ions.
Manganese(2+) acetate: Another manganese coordination compound with acetate ligands.
Manganese(2+) sulfate: A manganese compound with sulfate ligands.
Uniqueness
Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride is unique due to its complex structure and the presence of multiple nitrogen atoms in the ligand, which can provide additional coordination sites and influence the compound’s reactivity and properties .
Propiedades
IUPAC Name |
manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMWBBXVXHEPU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35Cl2MnN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
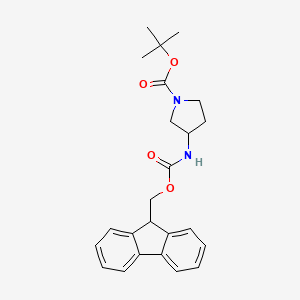
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B13390372.png)

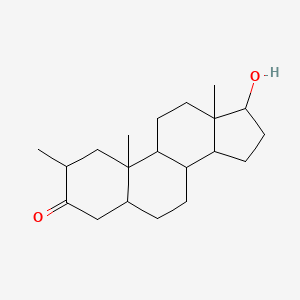
![5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B13390388.png)
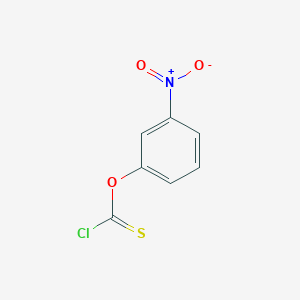
![4-[Tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid](/img/structure/B13390395.png)
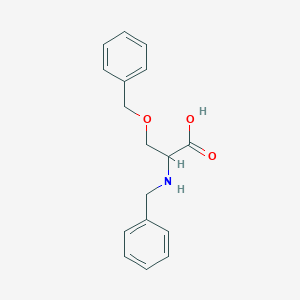
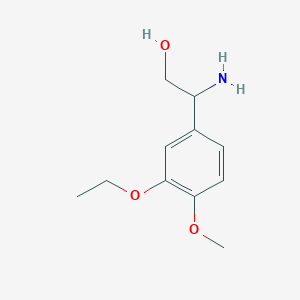
![8-(3a,6,6,9a-tetramethyl-2,7-dioxo-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene)-4-methylnona-2,4,6-trienoic acid](/img/structure/B13390410.png)
![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13390412.png)
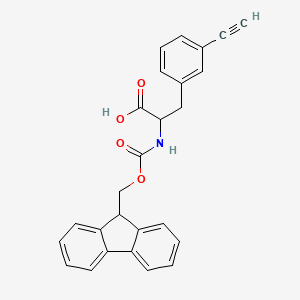
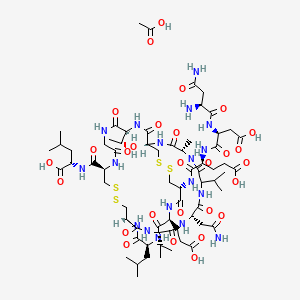
![2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B13390442.png)
